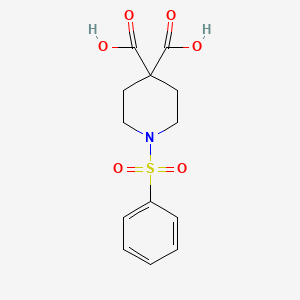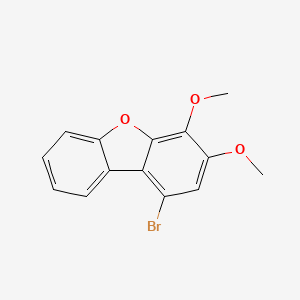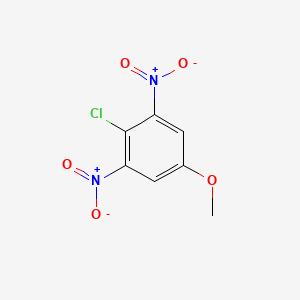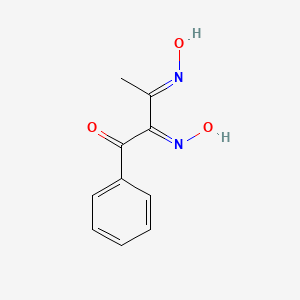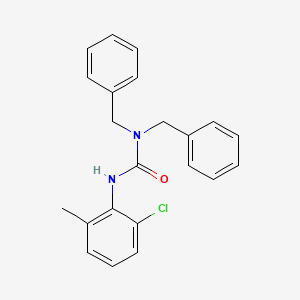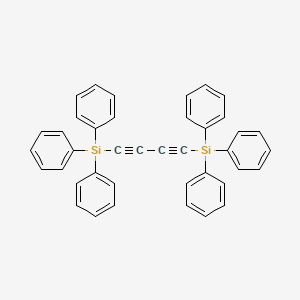
1,4-Bis(triphenylsilyl)-1,3-butadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(triphenylsilyl)-1,3-butadiyne is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a butadiyne backbone. This compound is of significant interest in the field of materials science and organic chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(triphenylsilyl)-1,3-butadiyne can be synthesized through various methods. One common approach involves the coupling of triphenylsilylacetylene using a palladium-catalyzed cross-coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon compound synthesis apply. Large-scale production would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(triphenylsilyl)-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted alkenes or alkanes.
Substitution: Formation of various silyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(triphenylsilyl)-1,3-butadiyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of cross-conjugated polymers and other complex organic molecules.
Materials Science: Employed in the development of organic electrophosphorescent devices, such as organic light-emitting diodes (OLEDs).
Biology and Medicine:
Industry: Utilized in the synthesis of organosilicon compounds for various industrial applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,4-Bis(triphenylsilyl)-1,3-butadiyne involves its ability to participate in various chemical reactions due to the presence of the reactive butadiyne backbone and the electron-donating triphenylsilyl groups. These groups can stabilize reaction intermediates and facilitate the formation of new chemical bonds. The compound’s unique electronic properties also make it suitable for use in electronic and photonic devices.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
1,4-Bis(trimethylsilyl)benzene: Contains a benzene ring with trimethylsilyl groups, differing in the core structure.
Uniqueness
1,4-Bis(triphenylsilyl)-1,3-butadiyne is unique due to the presence of bulky triphenylsilyl groups, which provide steric protection and influence the compound’s reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and materials with specific electronic properties.
Properties
CAS No. |
140391-06-6 |
|---|---|
Molecular Formula |
C40H30Si2 |
Molecular Weight |
566.8 g/mol |
IUPAC Name |
triphenyl(4-triphenylsilylbuta-1,3-diynyl)silane |
InChI |
InChI=1S/C40H30Si2/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40/h1-18,21-32H |
InChI Key |
NLMURFYWWGGWFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C#CC#C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)

